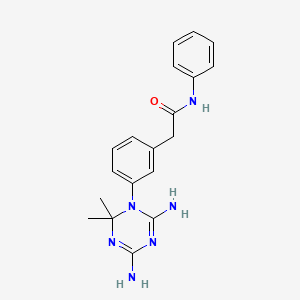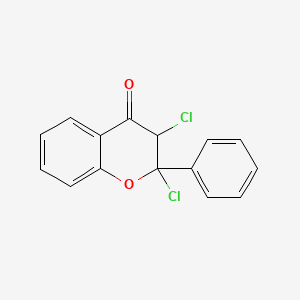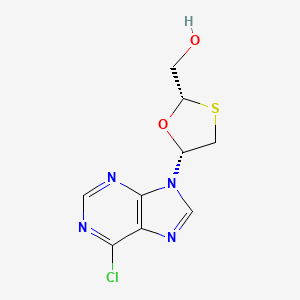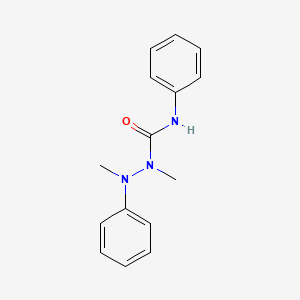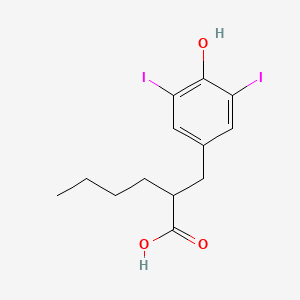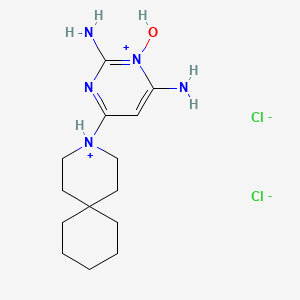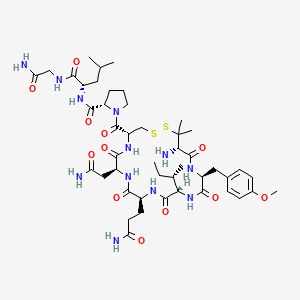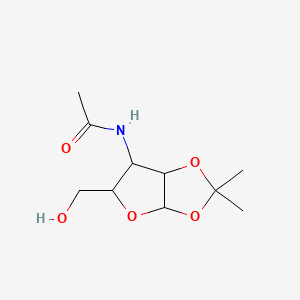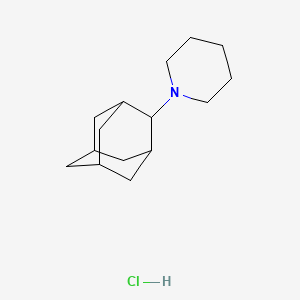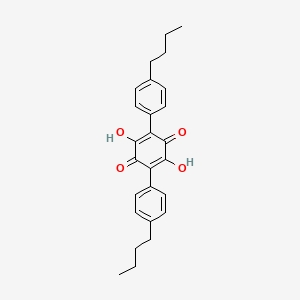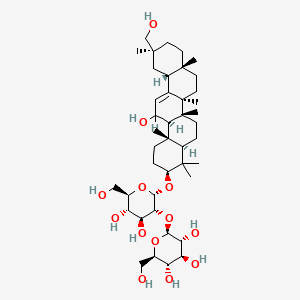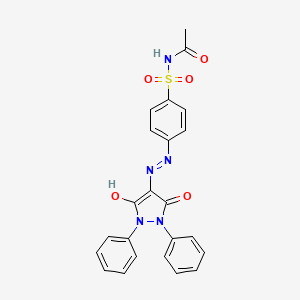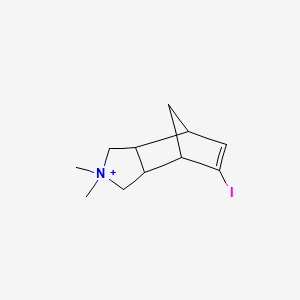
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- is a complex organic compound with a unique structure. It is characterized by the presence of an isoindolium core, which is a nitrogen-containing heterocycle, and a methano bridge that adds rigidity to the molecule. The compound also features an iodine atom and two methyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindolium Core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing reagent.
Introduction of the Methano Bridge: This step often involves a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Iodination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts for the iodination and methylation steps.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindolium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using iodine (I₂) or bromine (Br₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindolium oxides, while reduction can produce isoindolium hydrides.
Aplicaciones Científicas De Investigación
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of the iodine atom and methyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: This compound shares a similar bicyclic structure but lacks the iodine atom and methyl groups.
4,7-Methano-1H-isoindole-1,3(2H)-dione: Another related compound, differing in the functional groups attached to the core structure.
Uniqueness
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- is unique due to the presence of the iodine atom and the two methyl groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific binding interactions and chemical transformations.
Propiedades
Número CAS |
7770-35-6 |
|---|---|
Fórmula molecular |
C11H17IN+ |
Peso molecular |
290.16 g/mol |
Nombre IUPAC |
8-iodo-4,4-dimethyl-4-azoniatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C11H17IN/c1-13(2)5-9-7-3-8(10(9)6-13)11(12)4-7/h4,7-10H,3,5-6H2,1-2H3/q+1 |
Clave InChI |
LOZSFBQWRWEDCN-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CC2C3CC(C2C1)C(=C3)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


